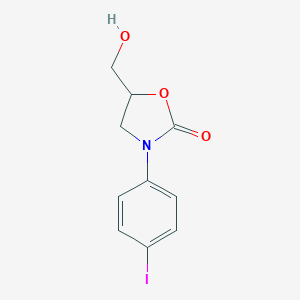
5-Hydroxymethyl-3-(4-iodophenyl)-2-oxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxymethyl-3-(4-iodophenyl)-2-oxazolidinone, also known as this compound, is a useful research compound. Its molecular formula is C10H10INO3 and its molecular weight is 319.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Hydroxymethyl-3-(4-iodophenyl)-2-oxazolidinone is a compound of significant interest in medicinal chemistry, particularly due to its potential antibacterial properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a core oxazolidinone structure, which is known for its role in antibiotic activity. The presence of the hydroxymethyl and iodine substituents on the phenyl ring enhances its biological interactions.
The primary mechanism of action for oxazolidinones, including this compound, involves inhibition of bacterial protein synthesis. This is achieved through binding to the 23S rRNA of the 50S ribosomal subunit, disrupting the formation of functional ribosomes necessary for protein synthesis. This action is similar to that of linezolid, a well-known oxazolidinone antibiotic.
Antibacterial Properties
Recent studies have demonstrated that derivatives of oxazolidinones exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound have shown effectiveness against multi-drug resistant strains. In one study, modifications at the C5-side chain resulted in compounds with minimum inhibitory concentrations (MIC) less than 1 µg/mL, showcasing their potential as effective antibacterial agents .
Table 1: Comparative Antibacterial Activity
| Compound | MIC (µg/mL) | Target Bacteria | Reference |
|---|---|---|---|
| This compound | < 1 | Staphylococcus aureus | |
| Linezolid | 2 | Staphylococcus aureus | |
| Compound A | < 1 | Escherichia coli | |
| Compound B | < 1 | Streptococcus pneumoniae |
Case Studies and Research Findings
In a detailed investigation into the structure-activity relationships (SAR) of oxazolidinones, several derivatives were synthesized and evaluated for their antibacterial efficacy. Notably, compounds with specific side chains exhibited significantly enhanced potency compared to linezolid. The incorporation of hydrogen bond donors (HBD) and acceptors (HBA) was found to improve ligand-receptor interactions, thus increasing antibacterial activity .
In Vivo Studies
Further studies involving animal models have indicated that selected derivatives maintain metabolic stability in vivo and display low toxicity profiles. For example, compounds derived from the oxazolidinone class were tested in mice liver microsomes, showing promising results in terms of metabolic stability and minimal inhibition of CYP450 enzymes .
Propiedades
IUPAC Name |
5-(hydroxymethyl)-3-(4-iodophenyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO3/c11-7-1-3-8(4-2-7)12-5-9(6-13)15-10(12)14/h1-4,9,13H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECRHMULLZOXQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)I)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401776 |
Source


|
| Record name | 5-(Hydroxymethyl)-3-(4-iodophenyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84460-41-3 |
Source


|
| Record name | 5-(Hydroxymethyl)-3-(4-iodophenyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














